BDM19 Uniquely Binds the Inactive BAX Dimer: Target State Differentiation
BDM19 was discovered using the inactive BAX dimer structure (PDB: 4S0O) and a pharmacophore-based screen, representing the first small molecule specifically designed to engage this autoinhibited conformational state [1]. The binding affinity for the inactive BAX dimer is Kd = 560 nM . In contrast, BTSA1 was developed to bind the N-terminal activation site of monomeric BAX, and BAI1 binds BAX with substantially lower affinity (Kd = 15 μM) .
| Evidence Dimension | Target state binding affinity |
|---|---|
| Target Compound Data | Kd = 560 nM |
| Comparator Or Baseline | BTSA1: monomer-targeting (no dimer binding data); BAI1: Kd = 15 μM |
| Quantified Difference | BDM19 binding affinity for BAX dimer: Kd = 560 nM; BAI1 binding affinity for BAX: Kd = 15 μM (≈27-fold weaker) |
| Conditions | Surface plasmon resonance (SPR) binding assay for BDM19; cell-free BAX binding assay for BAI1 |
Why This Matters
Only BDM19 is structurally validated to bind the inactive BAX dimer; use of monomer-targeting agents in dimer-predominant models will yield false-negative results and fail to interrogate dimer-specific biology.
- [1] Gitego N, Agianian B, et al. Chemical modulation of cytosolic BAX homodimer potentiates BAX activation and apoptosis. Nature Communications. 2023;14:8381. Figure 3a-c. View Source
